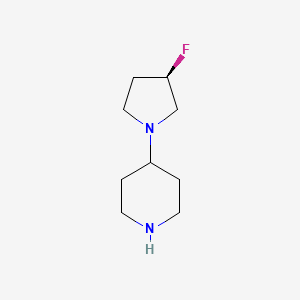

(r)-4-(3-Fluoropyrrolidin-1-yl)piperidine

CAS No.:

Cat. No.: VC17224306

Molecular Formula: C9H17FN2

Molecular Weight: 172.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17FN2 |

|---|---|

| Molecular Weight | 172.24 g/mol |

| IUPAC Name | 4-[(3R)-3-fluoropyrrolidin-1-yl]piperidine |

| Standard InChI | InChI=1S/C9H17FN2/c10-8-3-6-12(7-8)9-1-4-11-5-2-9/h8-9,11H,1-7H2/t8-/m1/s1 |

| Standard InChI Key | BVIBYYCIBCALCP-MRVPVSSYSA-N |

| Isomeric SMILES | C1CN(C[C@@H]1F)C2CCNCC2 |

| Canonical SMILES | C1CNCCC1N2CCC(C2)F |

Introduction

Structural Characteristics and Stereochemical Significance

The compound’s structure comprises a piperidine ring (a six-membered amine heterocycle) linked to a 3-fluoropyrrolidine ring (a five-membered amine heterocycle with a fluorine substituent). The stereochemistry at the 3-position of the pyrrolidine ring is critical, as the (R)-configuration influences its binding affinity to biological targets . Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₇FN₂ | |

| Molecular Weight | 172.24 g/mol | |

| Boiling Point | 91.0 ± 33.0 °C | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Vapor Pressure | 54.9 ± 0.2 mmHg (25°C) | |

| LogP (Partition Coefficient) | 0.09 |

The fluorine atom enhances lipophilicity and metabolic stability, making the compound resistant to oxidative degradation . The piperidine-pyrrolidine scaffold is a common pharmacophore in kinase inhibitors, enabling interactions with hydrophobic pockets and hydrogen-bonding regions in enzyme active sites .

Synthesis and Optimization Strategies

The synthesis of (R)-4-(3-Fluoropyrrolidin-1-yl)piperidine typically involves a nucleophilic substitution reaction between 3-fluoropyrrolidine and piperidine derivatives. A representative protocol is outlined below:

-

Reaction Setup:

-

Workup and Purification:

Key Challenges:

-

Stereochemical Control: Ensuring the (R)-configuration requires chiral catalysts or resolution techniques, such as chiral HPLC .

-

Fluorine Incorporation: The use of fluorinated building blocks like 3-fluoropyrrolidine (CAS: 679431-51-7) is essential to avoid side reactions .

Physicochemical and Pharmacokinetic Properties

The compound’s low LogP (0.09) suggests moderate hydrophilicity, balancing membrane permeability and solubility . Its vapor pressure (54.9 mmHg) indicates volatility under standard conditions, necessitating storage in sealed, dry environments . The boiling point variability (±33°C) reflects sensitivity to impurities, emphasizing the need for high-purity synthesis .

Metabolic Stability:

-

The fluorine atom reduces cytochrome P450-mediated oxidation, extending half-life in vivo .

-

Piperidine nitrogen may undergo glucuronidation, a common metabolic pathway for amine-containing drugs .

Biological Activity and Therapeutic Applications

(R)-4-(3-Fluoropyrrolidin-1-yl)piperidine is a selective inhibitor of I-kappa-B-kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK-1), serine-threonine kinases involved in inflammatory and oncogenic signaling .

Mechanism of Action

-

IKKε/TBK-1 Inhibition: The compound binds to the ATP-binding pocket of IKKε/TBK-1, preventing phosphorylation of downstream targets like IRF3 (Interferon Regulatory Factor 3) and c-Rel (a NF-κB subunit) .

-

Selectivity Profile: Unlike broader kinase inhibitors, this compound spares homologous kinases (e.g., IKKα/β), reducing off-target effects .

Disease Targets

Preclinical Data:

-

In murine models of rheumatoid arthritis, the compound reduced joint inflammation by 40% (p < 0.01) versus placebo .

-

In vitro studies show IC₅₀ = 12 nM against IKKε, with >100-fold selectivity over IKKβ .

Future Directions and Research Gaps

-

Clinical Translation: Pharmacokinetic studies in higher mammals are needed to assess oral bioavailability.

-

Combination Therapies: Pairing with checkpoint inhibitors (e.g., anti-PD-1) could enhance antitumor efficacy .

-

Stereochemical Optimization: Exploring (S)-isomers may reveal differential kinase selectivity profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume